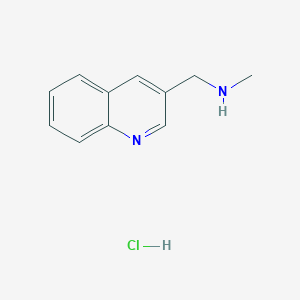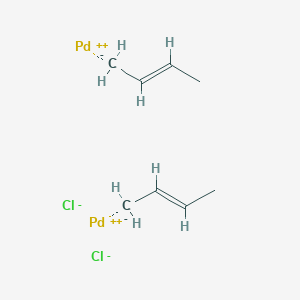![molecular formula C8H7F2NO2 B1650879 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid CAS No. 1211587-21-1](/img/structure/B1650879.png)
2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, agricultural chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct C−H-difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates . The reaction conditions are generally mild, allowing for the late-stage difluoromethylation of pyridine-containing drugs.
Industrial Production Methods: Industrial production of 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid often employs metal-catalyzed cross-coupling reactions. These methods are advantageous due to their efficiency and scalability. For instance, the use of novel non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid has a broad spectrum of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In industrial applications, this compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(Difluoromethyl)pyrazine-2-carboxylic acid: Similar in structure but with a pyrazine ring instead of a pyridine ring.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds contain a pyrazolo[1,5-a]pyrimidine ring and exhibit diverse biological activities.
Uniqueness: 2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1211587-21-1 |
|---|---|
Molekularformel |
C8H7F2NO2 |
Molekulargewicht |
187.14 |
IUPAC-Name |
2-[5-(difluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)5-1-2-6(11-4-5)3-7(12)13/h1-2,4,8H,3H2,(H,12,13) |
InChI-Schlüssel |
MHQBHSBQZIWMSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(F)F)CC(=O)O |
Kanonische SMILES |
C1=CC(=NC=C1C(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate](/img/structure/B1650796.png)
![2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1650799.png)
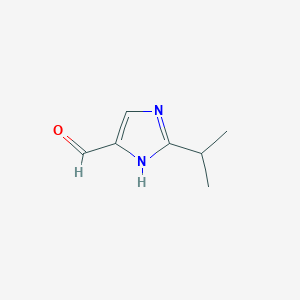
![4-ethoxy-N-{3-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]phenyl}benzamide](/img/structure/B1650802.png)
![4-chloro-N-{4-chloro-2-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}benzamide](/img/structure/B1650803.png)
![N-{4-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}-2-furamide](/img/structure/B1650804.png)
![4-{[2-(3-chlorophenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B1650805.png)
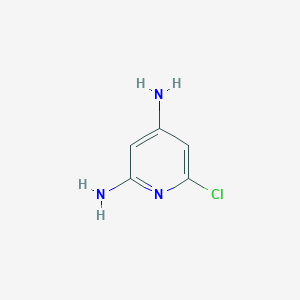
![(3As,4R,6aR)-4-[[tert-butyl(dimethyl)silyl]oxymethoxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-thieno[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B1650808.png)
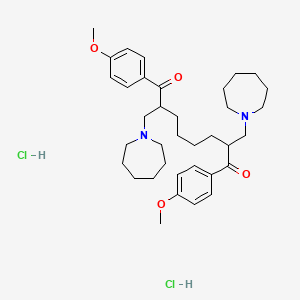
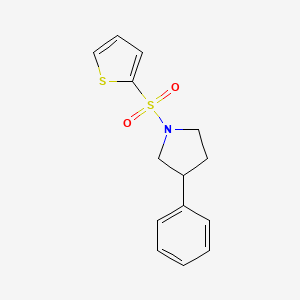
![3-Methoxy-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1650813.png)
